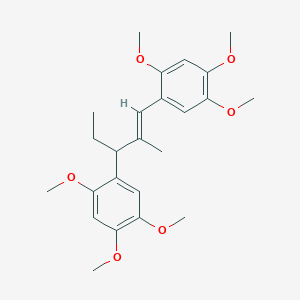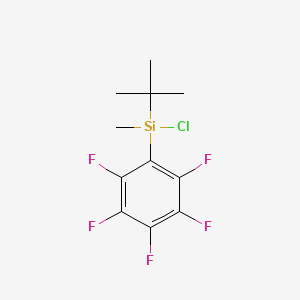
Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane is a chemical compound with the molecular formula C11H12ClF5Si. It is known for its unique structure, which includes a silicon atom bonded to a chloro group, a tert-butyl group, a methyl group, and a pentafluorophenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
The synthesis of Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane typically involves the reaction of tert-butylmethylsilane with pentafluorobenzene in the presence of a chlorinating agent. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents. Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.
Wissenschaftliche Forschungsanwendungen
Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane is utilized in various scientific research fields, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane involves its ability to form stable bonds with various nucleophiles. The silicon atom in the compound acts as a central hub for chemical reactions, allowing for the formation of diverse derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the compound .
Vergleich Mit ähnlichen Verbindungen
Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane can be compared with other similar compounds, such as:
Chloro(1,1-dimethylethyl)methyl(phenyl)silane: Lacks the pentafluorophenyl group, resulting in different reactivity and applications.
Chloro(1,1-dimethylethyl)methyl(trifluoromethyl)silane: Contains a trifluoromethyl group instead of a pentafluorophenyl group, leading to variations in chemical behavior.
Chloro(1,1-dimethylethyl)methyl(ethyl)silane: Has an ethyl group instead of a pentafluorophenyl group, affecting its chemical properties and uses. The uniqueness of this compound lies in its pentafluorophenyl group, which imparts distinct electronic and steric effects, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
73000-03-0 |
|---|---|
Molekularformel |
C11H12ClF5Si |
Molekulargewicht |
302.74 g/mol |
IUPAC-Name |
tert-butyl-chloro-methyl-(2,3,4,5,6-pentafluorophenyl)silane |
InChI |
InChI=1S/C11H12ClF5Si/c1-11(2,3)18(4,12)10-8(16)6(14)5(13)7(15)9(10)17/h1-4H3 |
InChI-Schlüssel |
DHPRJMARRBZSIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol](/img/structure/B12840678.png)

![rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate](/img/structure/B12840687.png)
![6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12840702.png)
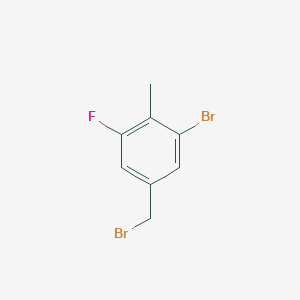

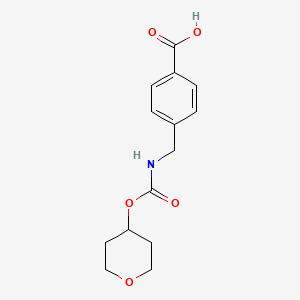

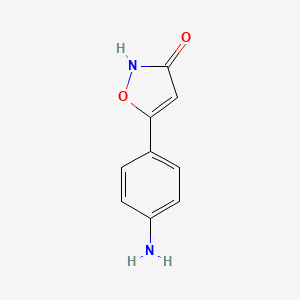

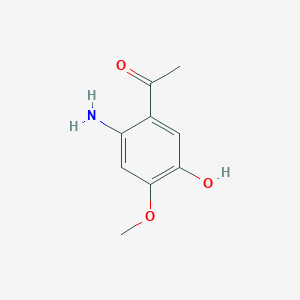
![1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12840750.png)
